1-Propoxyheptane
Description
1-Propoxyheptane (C₁₀H₂₂O) is an aliphatic ether characterized by a heptane backbone substituted with a propoxy group (–O–C₃H₇). It is commonly utilized as a solvent in organic synthesis and industrial applications due to its moderate polarity and stability under standard conditions. The compound’s physical properties, such as boiling point (~180–190°C) and solubility in nonpolar solvents, are influenced by its long hydrocarbon chain and ether functional group.
Properties
CAS No. |
71112-89-5 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
1-propoxyheptane |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-8-10-11-9-4-2/h3-10H2,1-2H3 |
InChI Key |
DOYXDCAHTUMXDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propoxyheptane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, sodium propoxide (C3H7ONa) reacts with 1-bromoheptane (C7H15Br) to form 1-Propoxyheptane.
Industrial Production Methods: Industrial production of 1-Propoxyheptane typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
- Preparation of sodium propoxide by reacting propanol with sodium metal.
- Reaction of sodium propoxide with 1-bromoheptane under reflux conditions.
- Purification of the product through distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Propoxyheptane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can lead to the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether bond is cleaved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Strong acids or bases can facilitate the cleavage of the ether bond.
Major Products Formed:
Oxidation: Heptanoic acid and propanal.
Reduction: Propanol and heptanol.
Substitution: Formation of alcohols and alkyl halides.
Scientific Research Applications
1-Propoxyheptane has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and chromatography.
Biology: Employed in the extraction of biological compounds due to its solvent properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and lubricants.
Mechanism of Action
The mechanism of action of 1-Propoxyheptane primarily involves its role as a solvent. It interacts with various molecular targets by dissolving compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include:
Solvation: Surrounding solute molecules with solvent molecules.
Facilitation of Reactions: Lowering the activation energy of reactions by providing a medium for reactants to interact.
Comparison with Similar Compounds
Structural and Molecular Comparison
Physical and Chemical Properties
- Boiling Point: 1-Propoxyheptane’s long heptane chain contributes to a higher boiling point (~185°C) compared to 1-(Propoxymethoxy)propane (shorter propane backbone, likely <150°C).
- Reactivity: The chloro group in 1-(Chloromethoxy)heptane introduces electrophilic reactivity, making it susceptible to nucleophilic substitution reactions, unlike 1-propoxyheptane . 1-(Propoxymethoxy)propane’s diether structure may enhance solubility in polar aprotic solvents compared to monoethers like 1-propoxyheptane .
- Toxicity and Safety: 1-(Chloromethoxy)heptane likely poses higher toxicity due to chlorine, necessitating stringent handling (e.g., eye/skin flushing as per general chloroalkane protocols) .
Research Findings and Limitations
- Structural Insights : Comparative reactivity trends align with substituent effects (e.g., chloro groups increase electrophilicity, diethers enhance polarity) .
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